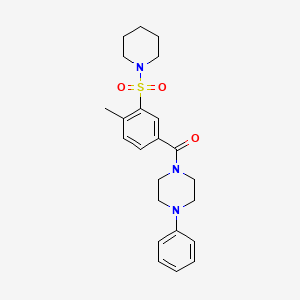

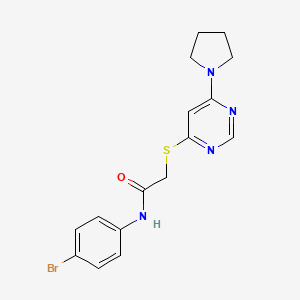

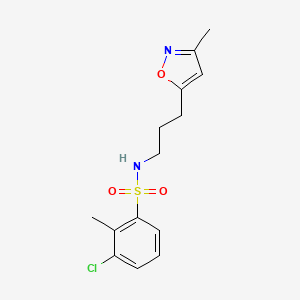

N-(4-溴苯基)-2-((6-(吡咯烷-1-基)嘧啶-4-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be an analog of the compounds discussed in the papers, which are designed to interact with biological targets such as opioid receptors or cancer cell lines.

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions that can significantly alter their biological activity. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen is described, which were evaluated as opioid kappa agonists . This suggests that a similar synthetic approach could be employed for the compound , with the introduction of the 4-bromophenyl and pyrimidinylthio groups to achieve the desired structure and potential biological properties.

Molecular Structure Analysis

The molecular structure of N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide would likely feature a pyrrolidine ring, which is a common structural motif in medicinal chemistry due to its influence on the pharmacokinetic and pharmacodynamic properties of the compound. The presence of a pyrimidinyl group could also suggest potential interactions with biological targets, such as enzymes or receptors, while the bromophenyl moiety could be involved in additional binding interactions or could be a site for further chemical modifications .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The acetamide group is typically stable under physiological conditions but could undergo hydrolysis under certain conditions. The thioether linkage between the pyrimidinyl and acetamide portions of the molecule could be susceptible to oxidation. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions, which could be utilized for further chemical modifications or could play a role in the compound's mechanism of action .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide are not provided, we can infer from related compounds that it would likely exhibit properties suitable for interaction with biological systems. The lipophilicity of the molecule, influenced by the bromophenyl group, would affect its ability to cross cell membranes. The molecular weight, solubility, and stability would also be important factors in determining its suitability as a drug candidate. The presence of heteroatoms such as nitrogen and sulfur could influence its solubility and binding properties .

科学研究应用

合成和生物学评价

4,6-二甲基-2-硫代嘧啶的S-乙酰胺衍生物的合成,包括具有溴苯基取代基的化合物,已被探索其潜在的抗惊厥特性。这些化合物表现出中等的抗惊厥活性,特定的衍生物在延长潜伏期和减少大鼠模型中癫痫发作的持续时间和严重性方面表现出显着的活性。这项研究证明了此类化合物在开发抗惊厥疗法中的前景 (Severina 等人,2020 年)。

抗菌和抗结核活性

嘧啶的衍生物,包括那些含有溴苯基基团的衍生物,已被合成并评估其抗菌和抗结核活性。这些化合物对一系列细菌和真菌菌株以及结核分枝杆菌表现出疗效,突出了它们在治疗传染病方面的潜力 (Soni 和 Patel,2017 年)。

抗肿瘤和选择性抑制

6-取代吡咯并[2,3-d]嘧啶抗叶酸剂的研究揭示了通过选择性抑制表达叶酸受体和质子偶联叶酸转运蛋白的肿瘤细胞中细胞增殖而产生的显着的抗肿瘤活性。这些发现支持该化合物在靶向癌症治疗中的效用,强调了其在抑制肿瘤生长中涉及的关键酶中的作用 (Wang 等人,2011 年)。

抗菌和量子计算

2-溴-N-(苯磺酰)乙酰胺衍生物的合成导致了具有良好抗菌活性的化合物的产生。计算量子计算与实验结果相关,提供了对这些化合物的化学性质及其作为抗菌剂的潜力的全面了解 (Fahim 和 Ismael,2019 年)。

属性

IUPAC Name |

N-(4-bromophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4OS/c17-12-3-5-13(6-4-12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHENMQWUTIKRTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)

![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)